sEH Inhibitor Pharmacophore: Piperidine-4-acetamide Core
The piperidine-4-acetamide core structure is a well-established pharmacophore for potent inhibition of soluble epoxide hydrolase (sEH), as demonstrated by extensive structure-activity relationship studies [1]. A prototypical 2-(piperidin-4-yl)acetamide analog, compound 6a, exhibits low nanomolar inhibition of murine sEH with IC50 = 0.4 nM and human sEH with IC50 = 34.5 nM [1]. Benchmark urea-based sEH inhibitors, such as urea 1, show comparable potencies (human IC50 = 3.1 nM; murine IC50 = 6.0 nM) but suffer from poor microsomal stability, while amide-based analogs like 6a demonstrate improved physical properties including a substantially lowered melting point (mp 85–86°C vs. 206–207°C for urea 1) [1]. 2-Hydroxy-2-(piperidin-4-yl)acetamide TFA salt serves as a direct structural precursor to this validated class of sEH inhibitors and monoamine neurotransmitter re-uptake inhibitors [2], offering a pre-functionalized core that eliminates the need for de novo construction of the hydroxyacetamide-piperidine motif.
| Evidence Dimension | sEH inhibitory potency of piperidine-4-acetamide amide analogs vs. benchmark ureas |
|---|---|
| Target Compound Data | 2-Hydroxy-2-(piperidin-4-yl)acetamide TFA salt: Core scaffold for sEH inhibitor class; no direct IC50 data available for the TFA salt itself |
| Comparator Or Baseline | Compound 6a: human sEH IC50 = 34.5 nM; murine sEH IC50 = 0.4 nM. Urea 1: human sEH IC50 = 3.1 nM; murine sEH IC50 = 6.0 nM |
| Quantified Difference | Amide analogs retain sub-50 nM human sEH potency and sub-nanomolar murine sEH potency with improved physical properties (mp reduction ~120°C) |
| Conditions | Fluorescent-based assay using baculovirus-expressed recombinant human and mouse sEH [1] |
Why This Matters
This class-level benchmark establishes the quantitative expectation for derivatives synthesized from the TFA salt precursor, with validated nanomolar potency targets for sEH inhibition that are directly transferable to procurement decisions for this building block.
- [1] Martín-López, J.; Codony, S.; Bartra, C.; Morisseau, C.; Loza, M.I.; Sanfeliu, C.; Hammock, B.D.; Brea, J.; Vázquez, S. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals 2021, 14, 1323. View Source
- [2] Patent WO2011130360A1. Piperidine-4-acetamide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. 2011. View Source
